An In-depth Technical Guide to 2-Phenyl-3-butyn-2-ol
An In-depth Technical Guide to 2-Phenyl-3-butyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Phenyl-3-butyn-2-ol (CAS Number: 127-66-2), a tertiary propargylic alcohol with applications in organic synthesis and as a precursor for various chemical entities.[1][2] This document details its chemical and physical properties, safety information, experimental protocols for its synthesis and purification, and analytical characterization methods.
Core Properties and Data
2-Phenyl-3-butyn-2-ol is a white to light yellow crystalline solid at room temperature.[] Its structure features a phenyl group and a hydroxyl group attached to the same carbon atom, which also bears a methyl group and a terminal ethynyl (B1212043) group.[2] This unique arrangement of functional groups makes it a versatile building block in chemical synthesis.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Phenyl-3-butyn-2-ol is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference.
| Property | Value | References |
| CAS Number | 127-66-2 | [1][4][5][6][7] |
| Molecular Formula | C₁₀H₁₀O | [4][5][6] |
| Molecular Weight | 146.19 g/mol | [1][7] |
| Melting Point | 47-49 °C | [1][2][7] |
| Boiling Point | 102-103 °C at 12 mmHg | [1][2][7] |
| Density | 1.064 g/cm³ | [] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [1][8] |
| Solubility | Slightly soluble in water; miscible with acetone, benzene, and other organic solvents. | [2] |
| Appearance | White to light yellow powder or crystals. | [] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Phenyl-3-butyn-2-ol. Key spectral identifiers are summarized in Table 2.
| Spectroscopic Data | Identifiers and Notes | References |
| ¹³C NMR | Chemical shifts are available in spectral databases. | [4] |
| ¹H NMR | Spectral data is available for this compound. | [9] |
| Mass Spectrometry | Electron ionization mass spectra are available from the NIST WebBook. | [5][6] |
| Infrared (IR) Spectroscopy | Gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database. | [6] |
| Raman Spectroscopy | Raman spectral data is available. | [9] |
Safety and Handling
2-Phenyl-3-butyn-2-ol is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][7] It is combustible and should be handled with appropriate personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and gloves.[1][7] Store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[8]
| Hazard Information | GHS Classification and Precautionary Statements | References |
| Pictogram | GHS07 (Exclamation Mark) | [1][7] |
| Signal Word | Warning | [1][7] |
| Hazard Statement | H302: Harmful if swallowed | [1][7] |
| Storage Class | 11: Combustible Solids | [1][7] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2-Phenyl-3-butyn-2-ol are provided below. These protocols are based on established chemical literature and are intended for use by trained professionals in a laboratory setting.
Synthesis: Alkynylation of Acetophenone (B1666503)
A common laboratory-scale synthesis of 2-Phenyl-3-butyn-2-ol involves the alkynylation of acetophenone with acetylene (B1199291). This reaction is typically carried out in the presence of a strong base. A representative procedure is as follows:
Materials:
-
Acetophenone
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous tetrahydrofuran (B95107) (THF) or liquid ammonia
-
Acetylene gas
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve acetophenone in anhydrous THF.
-
Cool the reaction mixture to -10 °C using an appropriate cooling bath.
-
Slowly add a suspension of powdered potassium hydroxide in THF to the stirred solution.
-
Bubble acetylene gas through the reaction mixture for a specified period (e.g., 120 minutes) while maintaining the temperature at -10 °C.[8]
-
After the reaction is complete, quench the reaction by carefully adding water.
-
Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[8]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
The following diagram illustrates the general workflow for the synthesis of 2-Phenyl-3-butyn-2-ol.
Purification: Recrystallization
The crude 2-Phenyl-3-butyn-2-ol can be purified by recrystallization to yield a crystalline solid of high purity. A solvent pair system, such as hexane and ethyl acetate, is often effective.
Materials:
-
Crude 2-Phenyl-3-butyn-2-ol
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
While the solution is still hot, slowly add hexane until the solution becomes cloudy, indicating the point of saturation.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystals of 2-Phenyl-3-butyn-2-ol should form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Dry the crystals under vacuum to remove any residual solvent.
The logical steps for the purification process are outlined in the diagram below.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
The purity of 2-Phenyl-3-butyn-2-ol can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).
Method:
-
Column: A C18 or Newcrom R1 column can be utilized.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility) is typically used.[1]
-
Detection: UV detection at an appropriate wavelength.
This method is scalable and can be adapted for preparative separation to isolate impurities.[1]
Biological Activity and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing specific biological activities or signaling pathway modulation by 2-Phenyl-3-butyn-2-ol itself. Its primary role in the context of drug development and biological research is as a versatile chemical intermediate.[1] Propargyl alcohols, as a class of compounds, are valuable in medicinal chemistry for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[10] The terminal alkyne group allows for its use in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for bioconjugation and the synthesis of compounds like triazoles.[7][11]
While 2-Phenyl-3-butyn-2-ol's direct interaction with biological targets has not been extensively studied, its derivatives have been explored for various applications. For instance, it has been used in the preparation of (3-methyl-5-isoxazolyl)(phenyl)-methanol and α-methylene cyclic carbonates.[7][11] The reactivity of the alkyne and hydroxyl functional groups allows for a wide range of chemical transformations, making it a valuable precursor for generating libraries of compounds for biological screening.[1]
The general mechanism of action for this compound is dependent on the specific reaction it undergoes. In oxidation reactions, the hydroxyl group can be converted to a ketone, while in reduction reactions, the triple bond can be hydrogenated.[1] The molecular targets and pathways of its derivatives would be specific to the final synthesized molecule.
The diagram below illustrates the role of 2-Phenyl-3-butyn-2-ol as a building block in the synthesis of more complex molecules.
References
- 1. 2-Phenyl-3-butyn-2-ol | 127-66-2 | Benchchem [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2-Phenyl-3-butyn-2-ol [webbook.nist.gov]
- 6. 2-Phenyl-3-butyn-2-ol [webbook.nist.gov]
- 7. 2-Phenyl-3-butyn-2-ol = 98 127-66-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectrabase.com [spectrabase.com]
- 11. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]

